2-(3-methylbutyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-methylbutyl)-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 2-(3-methylbutyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione involves multiple steps. The synthetic route typically begins with the preparation of the tricyclo[3.3.1.1~3,7~]decane core, which is then functionalized to introduce the isoindole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(3-methylbutyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into particular binding sites, influencing biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding .
Properties
Molecular Formula |
C23H29NO2 |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-2-(3-methylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H29NO2/c1-14(2)5-6-24-21(25)19-4-3-18(10-20(19)22(24)26)23-11-15-7-16(12-23)9-17(8-15)13-23/h3-4,10,14-17H,5-9,11-13H2,1-2H3 |
InChI Key |
RVZWPNCBOXSRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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